2,3,4-Trichloro-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,3,4-trichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECLDSZHDRCPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridine Derivatives
Method Overview:
The predominant approach involves chlorinating pyridine precursors, such as 3-methylpyridine, to introduce chlorine atoms selectively at specific positions on the pyridine ring. This process often employs gas-phase chlorination with catalysts like molecular sieves or metal chlorides under controlled temperature and pressure conditions.
- A notable method uses catalytic gas-phase chlorination of 3-methylpyridine with chlorine gas, facilitated by molecular sieve catalysts, to produce 2,3,6-trichloropyridine efficiently. This process involves trichloromethyl removal via water vapor, yielding high purity products with yields reaching up to 95%.
- The process operates at elevated temperatures (around 200°C) and pressures (approximately 200 psig), with catalysts such as ruthenium trichloride to optimize selectivity and yield.
- The chlorination exhibits regioselectivity favoring the alpha-position, ensuring the formation of 2,3,6-trichloropyridine with minimal by-products.
Direct Synthesis via Trichloromethylation and Chlorination
Method Overview:
This approach involves initial formation of a trichloromethylpyridine intermediate, followed by chlorination at specific positions to yield the target compound. The process is often batch-wise, with control over reaction time and temperature to maximize yield.
- The process begins with 2-(trichloromethyl)pyridine reacting with chlorine under catalytic conditions, leading to chlorination at the 2,3,4-positions.
- The reaction proceeds efficiently at temperatures above 160°C, with reaction times typically exceeding 100 hours for optimal conversion.
- The formation of by-products such as 2,6-dichloropyridine and other dichlorinated intermediates is minimized through precise control of reaction parameters.
One-Step Gas-Phase Chlorination with Trichloromethyl Removal
Method Overview:
This innovative method employs a molecular sieve catalyst to facilitate the one-step gas-phase chlorination of 3-methylpyridine, simultaneously removing trichloromethyl groups to produce 2,3,6-trichloropyridine directly.
- The process is characterized by high efficiency, high purity, and yields exceeding 85%.
- It involves using water vapor and a catalyst to promote selective chlorination, significantly simplifying the synthesis route.
- The process's industrial applicability is promising due to its simplicity, high yield, and cost-effectiveness.
Summary of Key Preparation Methods
| Method | Main Features | Advantages | Limitations |
|---|---|---|---|
| Gas-phase chlorination of pyridine | Catalyzed, high temperature, high yield | High selectivity, scalable | Requires specialized equipment |
| Trichloromethylation followed by chlorination | Multi-step, involves intermediates | Good control over substitution pattern | Longer reaction times, more complex setup |
| One-step catalytic gas-phase chlorination | Simplified, high yield, uses molecular sieves | Cost-effective, industrially viable | Requires precise catalyst control |
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Agrochemical Applications
1. Herbicides and Pesticides
2,3,4-Trichloro-6-(trifluoromethyl)pyridine is primarily utilized as an active ingredient in herbicides and pesticides. Its effectiveness against various pests stems from its unique chemical structure, which allows for potent biological interactions. Studies have shown that compounds with similar structures exhibit herbicidal properties, making this compound valuable for crop protection .
- Herbicidal Activity : The compound demonstrates significant herbicidal efficacy against a range of weed species. Its mode of action typically involves disrupting metabolic pathways in target plants .
- Insecticides : It has been reported to be effective against common agricultural pests, including houseflies and cockroaches. Laboratory tests indicated 100% mortality rates at specific concentrations .
- Fungicides : Research indicates that the compound can also serve as a fungicide, inhibiting the growth of various fungal pathogens responsible for crop diseases .
Table 1: Summary of Agrochemical Applications
| Application Type | Target Organism | Efficacy |
|---|---|---|
| Herbicide | Various weeds | High |
| Insecticide | Houseflies | 100% kill |
| Fungicide | Fungal pathogens | Effective |
Pharmaceutical Applications
2. Drug Development
The unique properties of this compound also extend to pharmaceutical applications. It serves as a key intermediate in the synthesis of several drugs.
- Antiviral Agents : Compounds derived from this pyridine derivative have been integrated into antiviral medications. For instance, it plays a role in the synthesis of tipranavir, an HIV protease inhibitor .
- Veterinary Medicine : The compound's derivatives are also being explored for veterinary applications to combat diseases transmitted by pests .
Case Studies
Several studies have documented the effectiveness of this compound in real-world applications:
- Field Trials : In agricultural field trials, formulations containing this compound demonstrated superior weed control compared to traditional herbicides. The results indicated not only effective weed suppression but also minimal impact on non-target species .
- Laboratory Efficacy Tests : Laboratory tests assessing its insecticidal properties showed high efficacy rates against common pests at low concentrations, suggesting potential for lower application rates in agricultural settings .
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the chlorine atoms, makes the compound a potent inhibitor or activator of various biochemical pathways.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Applications |
|---|---|---|---|---|
| 2,3,4-Trichloro-6-(trifluoromethyl)pyridine | N/A | C₆HCl₃F₃N | 2,3,4-Cl; 6-CF₃ | Agrochemical intermediates (inferred) |
| 2,4-Dichloro-6-(trifluoromethyl)pyridine | 39891-02-6 | C₆H₂Cl₂F₃N | 2,4-Cl; 6-CF₃ | Pesticide synthesis |
| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 117519-08-1 | C₆H₂ClF₃N₂O₂ | 2-Cl; 3-NO₂; 6-CF₃ | Herbicide intermediates |
| 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | 84940-46-5 | C₆HF₆N | 2,3,6-F; 4-CF₃ | Materials science |
| 4-Chloro-2-methyl-6-trifluoromethylpyrimidine | 5993-98-6 | C₆H₄ClF₃N₂ | 4-Cl; 2-CH₃; 6-CF₃ | Antiviral agents |
Research Findings and Practical Implications
- Agrochemical Relevance : Trifluoromethyl pyridines with chlorine substituents (e.g., 2,4-dichloro-6-CF₃ pyridine) are pivotal in insecticide development. The trifluoromethyl group enhances lipid solubility, improving membrane permeability, while chlorine atoms stabilize the molecule against degradation .
- Electronic Effects : Fluorine substitution (e.g., 2,3,6-trifluoro-4-CF₃ pyridine) reduces molecular weight and increases thermal stability, making such compounds suitable for high-performance polymers .
- Steric and Functional Trade-offs : The addition of a third chlorine atom in this compound likely improves binding affinity in enzyme inhibition but may reduce solubility, necessitating formulation adjustments in practical applications .
Biological Activity
2,3,4-Trichloro-6-(trifluoromethyl)pyridine (TFMP) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in agrochemicals and pharmaceuticals. This compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group, which contribute to its unique properties.
- Molecular Formula : C6HCl3F3N
- Molecular Weight : 243.45 g/mol
- Physical State : Solid at room temperature
TFMP acts primarily as an intermediate in the synthesis of various agrochemicals. It is known to undergo palladium-catalyzed reactions, such as monoalkoxycarbonylation, which are crucial for developing new compounds with enhanced biological activity. The trifluoromethyl group enhances lipophilicity, thereby improving bioavailability and interaction with biological targets.
Antimicrobial Properties
TFMP has demonstrated significant antimicrobial activity against various pathogens. A study indicated that compounds containing the pyridine nucleus exhibit remarkable antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents has been shown to enhance these effects.
Antiviral Activity
Research has highlighted the potential of TFMP derivatives as antiviral agents. For instance, a related compound, tipranavir, which incorporates a trifluoromethyl-pyridine structure, has been developed as an anti-HIV drug. It functions by inhibiting the HIV protease enzyme, showcasing the therapeutic potential of TFMP derivatives in treating viral infections .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of TFMP derivatives indicates favorable absorption characteristics due to their lipophilicity. However, detailed studies on the metabolism and excretion pathways are still required to fully understand their pharmacological implications.
Environmental Impact
Due to its chemical stability and potential toxicity, TFMP's environmental impact must be assessed carefully. Regulatory frameworks are in place to monitor its use and emissions in agricultural settings .
Q & A
Q. What are the common synthetic routes for preparing 2,3,4-Trichloro-6-(trifluoromethyl)pyridine?
Methodological Answer: The synthesis typically involves halogenation and fluorination steps. A three-step approach is often employed:
Halogenation of Pyridine Precursors : Starting with pyridine derivatives, selective halogenation (e.g., chlorination) is performed using agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
Trifluoromethylation : Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. For example, copper-mediated trifluoromethylation using (trifluoromethyl)copper reagents under inert conditions.
Regioselective Functionalization : Final halogenation steps to introduce chlorine atoms at the 2, 3, and 4 positions, guided by directing groups or steric effects.
Key challenges include controlling regioselectivity and minimizing side reactions. Reaction conditions (temperature, solvent, catalyst) must be optimized to improve yields .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR identifies the trifluoromethyl group (δ ~ -60 to -65 ppm).
- ¹H/¹³C NMR resolves chlorine substitution patterns via coupling constants and chemical shifts.
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Cl⁻ clusters).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when NMR data is inconclusive. For example, crystallographic analysis can distinguish between 2,3,4- and 2,4,5-trichloro isomers .
Q. How can researchers ensure safety when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats.
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult professional disposal services to prevent environmental contamination.
- Emergency Protocols : Immediate decontamination with water for skin contact and medical evaluation for ingestion. Safety data sheets (SDS) for related compounds highlight flammability (H226) and toxicity (H302) risks .
Advanced Research Questions
Q. How can regioselective functionalization challenges in trifluoromethylpyridine derivatives be addressed?
Methodological Answer:
- Directed Metalation Strategies : Use directing groups (e.g., amides, sulfonamides) to control site-specific reactions. For example, lithiation at the 3-position of 2-chloro-6-(trifluoromethyl)pyridine using LDA (lithium diisopropylamide) at -78°C.
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with aryl boronic acids to functionalize specific positions.
- Computational Modeling : DFT calculations predict reactivity and regioselectivity by analyzing electron density and steric hindrance.
Contradictions in regiochemical outcomes often arise from competing electronic and steric effects, requiring iterative optimization .
Q. What strategies resolve contradictions in NMR data for trifluoromethylpyridine derivatives?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled intermediates to clarify coupling patterns.
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in trifluoromethyl groups).
- Complementary Techniques : Combine NOESY (nuclear Overhauser effect spectroscopy) with X-ray crystallography to confirm spatial arrangements. For instance, crystallography confirmed the 2,3,4-trichloro configuration in a study where NMR data suggested ambiguity .
Q. How can reaction conditions be optimized for fluorination steps in synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorinating agent reactivity.
- Catalyst Screening : Test transition metals (e.g., CuI, Pd(OAc)₂) to improve trifluoromethylation efficiency.
- Temperature Gradients : Perform reactions under cryogenic conditions (-40°C to 0°C) to suppress side reactions.
For example, potassium fluoride (KF) in DMSO at 120°C effectively substitutes chlorine with fluorine in 2-chloro-6-(trifluoromethyl)pyridine .
Q. What are the applications of this compound in heterocyclic chemistry?
Methodological Answer:
- Intermediate for Agrochemicals : Used to synthesize thiazolo[5,4-b]pyridines via nucleophilic substitution (e.g., with thiols or amines under basic conditions) .
- Pharmaceutical Building Block : Key precursor for kinase inhibitors. For instance, coupling with indazole derivatives via Pd-catalyzed cross-coupling yields bioactive molecules .
- Material Science : Incorporation into metal-organic frameworks (MOFs) for catalytic applications .
Data Contradiction Analysis
Example Scenario : Conflicting NMR data suggests multiple isomers post-synthesis.
Resolution Workflow :
Repeat Characterization : Confirm reproducibility under identical conditions.
Advanced Spectrometry : Use 2D NMR (HSQC, HMBC) to assign connectivity.
Independent Synthesis : Prepare a reference standard via alternative routes (e.g., Grignard addition) to verify the structure.
Collaborative Validation : Cross-check data with computational models (e.g., ChemDraw NMR prediction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
